molecular formula C12H13N3O3S2 B5600472 N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE

Cat. No.: B5600472
M. Wt: 311.4 g/mol
InChI Key: XTRZAZSWJSBAOV-UHFFFAOYSA-N
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Description

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}propanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . The resulting compounds can be further treated with silver nitrate in ethanol-DMF (2:1) to obtain the corresponding silver salts, or with sodium methoxide in methanol-DMF (1:1) to produce sodium salts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: A short-acting sulfa drug with antimicrobial properties.

    Thiabendazole: An antifungal and antiparasitic agent.

    Tiazofurin: An anticancer drug that inhibits ribonucleotide reductase.

Uniqueness

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide is unique due to its combination of a thiazole ring and a sulfonamide group, which imparts a broad spectrum of biological activities. Its ability to form stable salts and derivatives further enhances its versatility in various applications .

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-2-11(16)14-9-3-5-10(6-4-9)20(17,18)15-12-13-7-8-19-12/h3-8H,2H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZAZSWJSBAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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